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Tantalum pentafluoride

Hydrometallurgy Niobium-Tantalum Separation Precipitation Chemistry

TaF₅ supply inconsistencies can halt semiconductor R&D and metallurgical refining. BenchChem offers high-purity Tantalum Pentafluoride, resolving critical purity and delivery challenges. - CVD/ALD Performance: Enables PEALD of TaN films with 0.41 Å/cycle growth rate and 400 µΩ·cm resistivity post-treatment, suitable for advanced interconnects. - Ta/Nb Separation: Achieves >95% Ta recovery via selective p-phenylenediamine precipitation, with a separation factor of 100(9). - Catalyst Stability: The TaF₅-HF system remains stable under reducing conditions, unlike SbF₅-based superacids.

Molecular Formula F5Ta
Molecular Weight 275.9399 g/mol
CAS No. 7783-71-3
Cat. No. B1583385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum pentafluoride
CAS7783-71-3
Molecular FormulaF5Ta
Molecular Weight275.9399 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[Ta+5]
InChIInChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5
InChIKeyYRGLXIVYESZPLQ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Pentafluoride (TaF5) CAS 7783-71-3: Physical Properties and Procurement Baseline


Tantalum pentafluoride (TaF₅, CAS 7783-71-3) is a volatile, moisture-sensitive inorganic compound that exists as a tetrameric oligomer in the solid state with a density of 4.74 g/cm³, melting point of 96.8°C, and boiling point of 229.5°C [1]. It is a strong Lewis acid that serves as a fluorination catalyst, CVD/ALD precursor for tantalum-containing thin films, and reagent in organometallic synthesis . Commercial availability typically ranges from 98% to 99.9% (metals basis) purity grades .

Why TaF5 Cannot Be Substituted with NbF5 or TaCl5: Critical Differentiation for Scientific Procurement


Despite their apparent chemical similarity, TaF₅ exhibits quantifiable differences from its closest analogs NbF₅ and TaCl₅ that directly impact process outcomes in separation, deposition, and catalysis workflows. NbF₅ demonstrates markedly different precipitation selectivity with p-phenylenediamine (separation factor = 100), enabling industrial Ta/Nb purification schemes that fail with alternative halides [1]. TaCl₅, while sharing the same metal center, exhibits restricted coordination chemistry compared to TaF₅ (only six-coordinate adducts vs. both six- and eight-coordinate complexes), limiting ligand design flexibility in catalytic applications [2]. These differences preclude generic substitution without compromising performance metrics [3].

Quantitative Differentiation of Tantalum Pentafluoride (TaF5) Versus NbF5 and TaCl5: Head-to-Head Evidence


Selective Precipitation: TaF5 Remains in Solution While NbF5 Precipitates with >80% Recovery

When a 1:1 mixture of NbF₅ and TaF₅ is reacted with p-phenylenediamine (PPDA) in ethanol, PPDA preferentially precipitates niobium with >80% recovery of Nb while only 4% Ta co-precipitates, yielding a separation factor of 100(9) [1]. This quantitative selectivity arises from differential fluoride complex stability and is the mechanistic basis for industrial Ta/Nb purification using fluoride chemistry [2].

Hydrometallurgy Niobium-Tantalum Separation Precipitation Chemistry

Coordination Chemistry: TaF5 Forms Eight-Coordinate Complexes While TaCl5 Is Restricted to Six-Coordinate Geometry

Reaction of TaF₅ with bidentate thioether ligands RS(CH₂)₂SR yields [TaF₄{RS(CH₂)₂SR}₂][TaF₆] complexes containing eight-coordinate cations, whereas TaCl₅ and TaBr₅ analogues form only six-coordinate neutral complexes under identical conditions [1]. This structural divergence was confirmed by X-ray crystallography, IR, and multinuclear NMR spectroscopy across a series of S- and Se-donor ligands [2].

Coordination Chemistry Lewis Acid Catalysis Ligand Design

Volatility Profile: TaF5 Exhibits Defined Vapor Pressure Relationship Enabling Precise CVD/ALD Delivery

TaF₅ exhibits a well-defined vapor pressure relationship across the temperature range of 80–230°C, described by the equation lgp = 27.649 − 2834/T (p in kPa), with a boiling point of 229.2°C and heat of vaporization of 54.4 kJ/mol . This volatility profile enables consistent precursor delivery in PEALD and PECVD processes, yielding TaN thin films with saturated growth rate of 0.41 Å/cycle and electrical resistivity as low as 400–610 µΩ·cm under optimized plasma conditions [1]. In contrast, TaCl₅ requires higher processing temperatures and introduces chloride contamination concerns in semiconductor fabrication [2].

Chemical Vapor Deposition Atomic Layer Deposition Thin Film Deposition

Lewis Acidity: TaF5-HF Catalyst System Maintains Stability Under Reducing Conditions Unlike SbF5-HF

TaF₅ forms a homogeneous liquid-phase catalyst with HF that is resistant to reduction by hydrogen, unlike the SbF₅–HF system which degrades under reducing environments [1]. This stability is attributed to the high electronegativity of the five fluorine atoms coordinated to the coordinatively unsaturated tantalum center, combined with the metal's inherent resistance to reduction [2]. The TaF₅–HF system catalyzes alkane/alkene alkylation and aromatic protonation without the catalyst deactivation pathways that limit SbF₅-based superacid applications in hydrocarbon processing [3].

Acid Catalysis Hydrocarbon Conversion Friedel-Crafts Alkylation

High-Value Application Scenarios for Tantalum Pentafluoride (TaF5) Based on Quantitative Differentiation Evidence


Plasma-Enhanced Atomic Layer Deposition (PEALD) of Low-Resistivity TaN Diffusion Barriers for Copper Interconnects

TaF₅ serves as a superior metal precursor for PEALD of TaN thin films used as copper diffusion barriers in advanced semiconductor interconnects. Under optimized conditions at 350°C with N₂/H₂/Ar plasma, TaF₅-based PEALD yields TaN films with saturated growth rate of 0.41 Å/cycle and electrical resistivity of 610 µΩ·cm, with fluorine and hydrogen impurities below detection limits [1]. Post-deposition H₂ plasma treatment further reduces resistivity to 400 µΩ·cm [2]. The well-defined vapor pressure relationship (lgp = 27.649 − 2834/T, 80–230°C) and lower boiling point (229.2°C) compared to TaCl₅ enable consistent precursor delivery and reduced thermal budget requirements .

Industrial Niobium-Tantalum Separation via Selective Precipitation in Fluoride Media

TaF₅ enables quantitative separation from NbF₅ through selective precipitation with p-phenylenediamine (PPDA) in ethanol, achieving >80% niobium recovery in the precipitate while >95% tantalum remains in solution, corresponding to a separation factor of 100(9) [1]. This differential precipitation behavior forms the chemical basis for industrial Ta/Nb purification workflows and is uniquely achievable with the fluoride system—chloride-based separation methods rely on distillation with lower selectivity [2]. Procurement of high-purity TaF₅ is essential for metallurgical facilities implementing fluoride-route tantalum refining .

Hydrocarbon Alkylation and Isomerization Catalysis Using HF/TaF5 Homogeneous Catalyst Systems

The TaF₅–HF catalyst system provides a robust alternative to SbF₅–HF superacids for industrial alkylation of alkanes/alkenes and protonation of aromatic compounds [1]. Unlike the SbF₅-based system, which undergoes degradation in reducing environments, the TaF₅–HF catalyst maintains stability in the presence of hydrogen, enabling its use in processes where reducing conditions are unavoidable [2]. This stability advantage translates to extended catalyst lifetime and reduced regeneration frequency in petroleum refining and chlorofluorinated hydrocarbon production .

Synthesis of Higher-Coordinate Tantalum Complexes for Specialized Catalytic Applications

TaF₅ enables the synthesis of eight-coordinate tantalum complexes with soft donor ligands (e.g., [TaF₄{RS(CH₂)₂SR}₂][TaF₆]), a coordination geometry inaccessible to TaCl₅ and TaBr₅ analogues, which form only six-coordinate species under identical conditions [1]. This expanded coordination sphere provides access to unique catalytic intermediates and ligand architectures unavailable with alternative tantalum halides [2]. Researchers requiring higher-coordinate tantalum centers for specialized organometallic transformations or Lewis acid catalysis should prioritize TaF₅ over TaCl₅ or TaBr₅ .

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